molecular formula C16H10F3N3O3S B6429715 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide CAS No. 1798490-31-9

2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide

Cat. No.: B6429715
CAS No.: 1798490-31-9
M. Wt: 381.3 g/mol
InChI Key: RGSGVRZYFYODCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a difluorobenzene ring, which is further connected to a fluorophenoxy pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Nucleophiles: Such as amines or thiols, for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and stability by forming strong interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide is unique due to its combination of a sulfonamide group with a fluorophenoxy pyrimidine moiety. This structure imparts specific chemical and biological properties that are not observed in simpler difluorobenzene derivatives.

Properties

IUPAC Name

2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O3S/c17-10-5-6-15(13(19)7-10)26(23,24)22-11-8-20-16(21-9-11)25-14-4-2-1-3-12(14)18/h1-9,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSGVRZYFYODCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.